2,2-dichloropropanenitrile
Overview
Description
2,2-Dichloropropanenitrile is an organic compound with the molecular formula C3H3Cl2N. It is a nitrile derivative characterized by the presence of two chlorine atoms attached to the second carbon of the propanenitrile structure. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dichloropropanenitrile can be synthesized through the chlorination of acetone using phosphorus pentachloride as a chlorinating agent under acidic conditions . The reaction typically involves the following steps:
- Acetone is mixed with phosphorus pentachloride.
- The mixture is subjected to chlorination under the catalysis of an acid catalyst.
- The product, this compound, is obtained after purification.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichloropropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis Reactions: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Sodium or potassium cyanide in ethanol for nucleophilic substitution.
Reduction: Lithium aluminum hydride in anhydrous ether for reduction to amines.
Hydrolysis: Acidic or basic conditions for hydrolysis to carboxylic acids.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Reduction reactions produce primary amines.
- Hydrolysis reactions result in carboxylic acids.
Scientific Research Applications
2,2-Dichloropropanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2,2-dichloropropanenitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. The presence of the nitrile group allows it to participate in reactions that modify proteins and enzymes, potentially leading to changes in their activity and function .
Comparison with Similar Compounds
2,3-Dichloropropionitrile: Similar structure but with chlorine atoms on different carbon positions.
2,2-Dichloropropionitrile: Another nitrile derivative with similar chemical properties.
Uniqueness: 2,2-Dichloropropanenitrile is unique due to the specific positioning of its chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This distinct structure makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
2,2-dichloropropanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl2N/c1-3(4,5)2-6/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHXHMLHGIPODY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407891 | |
Record name | 2,2-dichloropropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-40-1 | |
Record name | 2,2-Dichloropropionitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-dichloropropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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